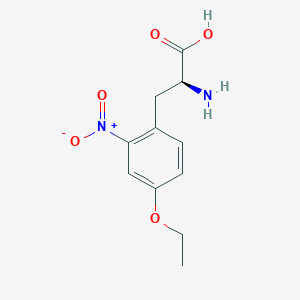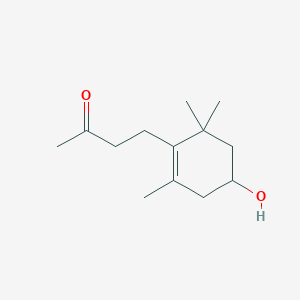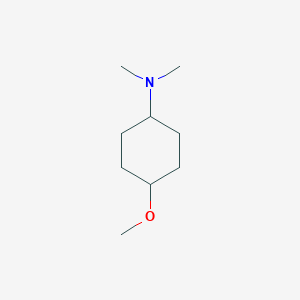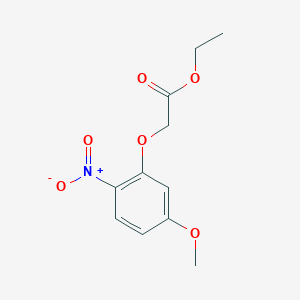
O-Ethyl-2-nitro-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Ethyl-2-nitro-L-tyrosine: is a derivative of the amino acid tyrosine, characterized by the presence of an ethyl group attached to the oxygen atom and a nitro group attached to the second carbon of the tyrosine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl-2-nitro-L-tyrosine typically involves the nitration of L-tyrosine followed by the ethylation of the hydroxyl group. A common synthetic route includes:
Nitration of L-Tyrosine: L-Tyrosine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.
Ethylation: The hydroxyl group of the nitrated tyrosine is then ethylated using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and ethylation processes to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
O-Ethyl-2-nitro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields O-Ethyl-2-amino-L-tyrosine.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学研究应用
O-Ethyl-2-nitro-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on protein structure and function, particularly in the context of oxidative stress and nitration.
Medicine: Investigated for its potential role in neurodegenerative diseases where nitration of tyrosine residues is implicated.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism by which O-Ethyl-2-nitro-L-tyrosine exerts its effects involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and other cellular components. This interaction can lead to modifications of protein structure and function, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
3-Nitro-L-tyrosine: Similar in structure but lacks the ethyl group.
O-Methyl-2-nitro-L-tyrosine: Similar but with a methyl group instead of an ethyl group.
N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester: Contains additional acetyl and chloro groups.
Uniqueness
O-Ethyl-2-nitro-L-tyrosine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
183583-02-0 |
|---|---|
分子式 |
C11H14N2O5 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-ethoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O5/c1-2-18-8-4-3-7(5-9(12)11(14)15)10(6-8)13(16)17/h3-4,6,9H,2,5,12H2,1H3,(H,14,15)/t9-/m0/s1 |
InChI 键 |
RPECJUHNPSEFBD-VIFPVBQESA-N |
手性 SMILES |
CCOC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
规范 SMILES |
CCOC1=CC(=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
silane](/img/structure/B14274070.png)

![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)

![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
